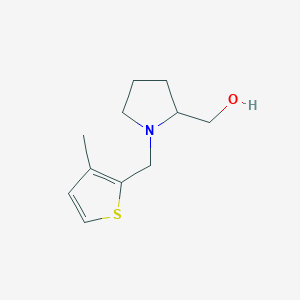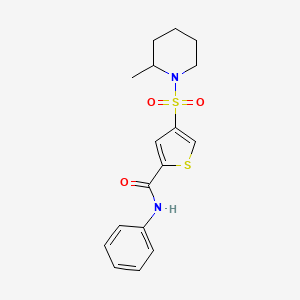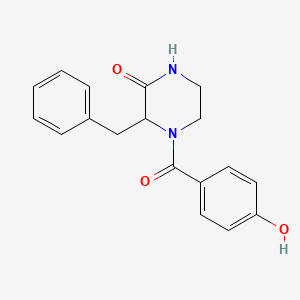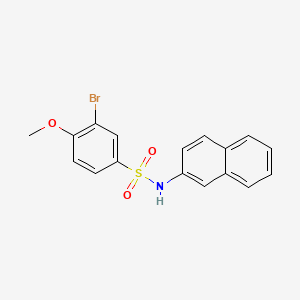![molecular formula C22H14N4O2 B5979867 3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B5979867.png)
3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the indole and quinazolinone moieties. Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases, which are involved in cell cycle regulation .
Comparación Con Compuestos Similares
Similar compounds to 3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one include other quinazolinone derivatives such as:
2-phenylquinazolin-4(3H)-one: Known for its antitumor and antimicrobial activities.
4,6,7-trisubstituted quinazoline derivatives: These compounds have been studied for their cytotoxic efficacy against various cancer cell lines. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2/c27-21-19(15-10-4-6-12-17(15)24-21)25-26-20(14-8-2-1-3-9-14)23-18-13-7-5-11-16(18)22(26)28/h1-13H,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNVVJURWZYHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=C4C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C\4/C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-(3-phenylpropyl)acetamide](/img/structure/B5979785.png)
![2-(2,5-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5979792.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-fluorobenzohydrazide](/img/structure/B5979795.png)
![(3-(3-methoxybenzyl)-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5979801.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5979813.png)

![2-(acetylamino)-N-(3-chloro-4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5979825.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5979836.png)

![1-(2,3-difluorobenzyl)-4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B5979852.png)
![methyl 5-methyl-2-({[2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5979878.png)
![7-[2-(1-cyclohexenyl)ethyl]-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5979882.png)
